(2S)-(-)-1-Amino-3-phenoxy-2-propanol

Vue d'ensemble

Description

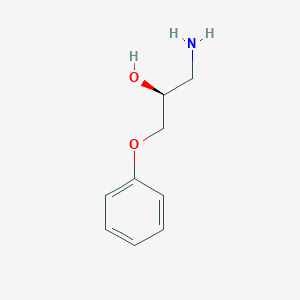

(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a secondary alcohol. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(-)-1-Amino-3-phenoxy-2-propanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis. These methods are designed to produce large quantities of the compound with high enantiomeric purity. The use of biocatalysts and optimized reaction conditions ensures efficient production while minimizing waste and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-(-)-1-Amino-3-phenoxy-2-propanol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

(2S)-(-)-1-Amino-3-phenoxy-2-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of (2S)-(-)-1-Amino-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-amino-3-phenylpropane-1,1-diol

- (1R,2S)-2-Phenylcyclopropanaminium

- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Uniqueness

Compared to similar compounds, (2S)-(-)-1-Amino-3-phenoxy-2-propanol stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications.

Activité Biologique

(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. This compound features an amino group, a phenoxy group, and a hydroxyl group, contributing to its diverse interactions with biological systems. Understanding its biological activity involves exploring its mechanism of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C9H13NO2. Its structure includes:

- Amino Group (-NH2) : Contributes to the compound's basicity and ability to form hydrogen bonds.

- Phenoxy Group : Provides hydrophobic characteristics and can participate in π–π interactions with biological targets.

- Hydroxyl Group (-OH) : Increases solubility and can engage in hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound can modulate enzyme activity through binding interactions, affecting metabolic pathways.

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and synaptic transmission.

- Membrane Disruption : The compound exhibits antimicrobial properties by damaging bacterial cell membranes, leading to cell death.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including persister cells resistant to conventional antibiotics.

- Neuroprotective Properties : Studies have shown that compounds with similar structures can inhibit tau aggregation in neurodegenerative conditions, suggesting potential therapeutic applications in Alzheimer's disease .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study highlighted the compound's ability to kill bacterial cells by inducing extensive membrane damage. This property is particularly beneficial for addressing antibiotic-resistant infections.

- Neuroprotective Mechanisms : Research into related phenoxy compounds revealed their role in inhibiting death-associated protein kinase 1 (DAPK1), which is crucial for preventing neurodegeneration associated with tauopathies .

- Pharmacodynamics : Investigations into the pharmacodynamics of this compound suggest that it may enhance the efficacy of existing treatments by targeting multiple pathways involved in disease progression.

Propriétés

IUPAC Name |

(2S)-1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.